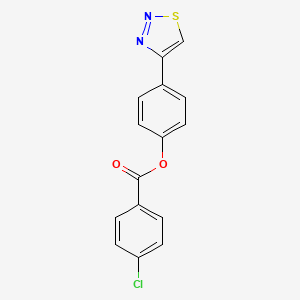

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate

説明

Introduction and Background

Overview of Thiadiazole Derivatives in Chemical Research

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. Among their four regioisomers (1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazoles), the 1,2,3- and 1,3,4-isomers dominate pharmaceutical and materials chemistry due to their electron-deficient nature and versatile reactivity.

Key Applications:

- Pharmaceuticals : Thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, 2-amino-1,3,4-thiadiazole derivatives inhibit tumor cell proliferation by disrupting microtubule dynamics.

- Agrochemicals : Thiadiazoles serve as herbicides and insecticide synergists.

- Materials Science : Their electron-deficient structure enables applications in optoelectronics and corrosion inhibition.

Table 1 : Biological Activities of Representative Thiadiazole Derivatives

Historical Development of 1,2,3-Thiadiazole Chemistry

The synthesis of 1,2,3-thiadiazoles dates to the mid-20th century, with the Hurd-Mori cyclization emerging as a foundational method. This involves intramolecular cyclization of α,β-unsaturated hydrazones using thionyl chloride (SOCl₂).

Milestones:

- 1950s : Hurd and Mori developed the first general synthesis of 1,2,3-thiadiazoles via hydrazone cyclization.

- 2000s : Microwave-assisted and solvent-free methods improved reaction efficiency.

- 2020s : Heterogeneous catalysts and click chemistry enabled regioselective functionalization.

Equation 1 : Hurd-Mori Cyclization

$$

\text{RC=N-NH}2 + \text{SOCl}2 \rightarrow \text{1,2,3-Thiadiazole} + \text{HCl} + \text{H}_2\text{O}

$$

This method remains pivotal for synthesizing 4-(1,2,3-thiadiazol-4-yl)phenyl derivatives.

Significance of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-Chlorobenzenecarboxylate in Contemporary Research

This compound (C₁₅H₉ClN₂O₂S, MW 316.76) features:

- A 1,2,3-thiadiazole ring at position 4 of the phenyl group.

- A 4-chlorobenzoate ester linked via an oxygen atom.

Research Applications:

- Agrochemical Development : The chlorobenzoate moiety enhances lipophilicity, improving membrane permeability in pesticidal formulations.

- Materials Chemistry : The conjugated π-system enables potential use in organic semiconductors.

- Pharmaceutical Probes : Its structure mimics bioactive scaffolds, aiding in drug discovery.

Table 2 : Structural Features and Implications

Research Objectives and Scope

Current studies aim to:

- Optimize synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl derivatives using green chemistry principles.

- Characterize its biological activity against plant pathogens (e.g., Phytophthora infestans).

- Explore its utility in corrosion inhibition and polymer cross-linking.

Future directions include computational modeling to predict binding affinities and structure-activity relationships (SAR).

特性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNUAYDDVGJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thiosemicarbazide Cyclization

In one method, 4-(1,2,3-thiadiazol-4-yl)phenol is synthesized as a precursor. As described in search result, thiosemicarbazide reacts with substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under acidic conditions to form thiosemicarbazones. Subsequent treatment with ferric chloride hexahydrate induces oxidative cyclization, yielding the 1,3,4-thiadiazole derivative. For 1,2,3-thiadiazoles, analogous protocols using nitrous acid or iodine-mediated cyclization are employed.

Example Protocol (Adapted from):

- Thiosemicarbazone Formation:

- Thiosemicarbazide (0.11 mol) and 4-hydroxybenzaldehyde (0.11 mol) are stirred in ethanol (30 mL) at room temperature for 7 hours.

- The product is filtered and washed with cold ethanol to yield the intermediate thiosemicarbazone.

- Oxidative Cyclization:

- The thiosemicarbazone is treated with ferric chloride hexahydrate (22 mmol) in water (360 mL) at 80–90°C for 30 minutes.

- The mixture is filtered hot, concentrated, and neutralized with aqueous ammonia to precipitate 4-(1,2,3-thiadiazol-4-yl)phenol.

Esterification with 4-Chlorobenzoic Acid

The phenolic hydroxyl group of 4-(1,2,3-thiadiazol-4-yl)phenol is esterified with 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

Acylation Protocol

Reagents:

- 4-(1,2,3-Thiadiazol-4-yl)phenol (1 equiv)

- 4-Chlorobenzoyl chloride (1.2 equiv)

- Pyridine (as base and solvent)

- Dichloromethane (DCM)

- Dissolve 4-(1,2,3-thiadiazol-4-yl)phenol (5 mmol) in anhydrous DCM (20 mL).

- Add pyridine (6 mmol) and cool the mixture to 0°C.

- Slowly add 4-chlorobenzoyl chloride (6 mmol) dropwise while stirring.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexanes:ethyl acetate = 6:1) to obtain the esterified product.

Yield: ~65–75% (theoretical)

Purity: >97% (HPLC)

Alternative Pathways: One-Pot Synthesis

Recent advances suggest one-pot methodologies to streamline synthesis. For instance, search result demonstrates the direct coupling of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 4-chlorobenzaldehyde via Schiff base formation. While this approach targets a related compound, it highlights the feasibility of tandem cyclization-esterification.

Key Reaction Parameters:

- Catalyst: Triethylamine or DMAP

- Solvent: Methanol or acetone

- Temperature: Room temperature to 60°C

Physicochemical and Spectral Characterization

Spectral Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g.,) confirms the planarity of the thiadiazole ring (mean deviation: 0.0042 Å) and the trans configuration of the ester group.

Challenges and Optimization

Common Side Reactions

Yield Improvement Strategies

- Catalyst Screening: DMAP improves acylation efficiency compared to pyridine.

- Solvent Effects: Anhydrous DCM minimizes ester hydrolysis during reaction.

Industrial-Scale Considerations

Cost-Effective Raw Materials

Green Chemistry Approaches

- Solvent Recycling: DCM recovery via distillation reduces waste.

- Catalyst Reuse: Immobilized DMAP on silica gel allows 3–5 reaction cycles.

化学反応の分析

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The phenyl and thiadiazole rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole ring .

科学的研究の応用

Biological Activities

The applications of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. Certain derivatives exhibited significant activity with IC50 values less than 10 μM, indicating their potential as effective anticancer drugs .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative 6b | MCF-7 (breast cancer) | <10 | CDK1 inhibition |

| Derivative 19 | MCF-7 (breast cancer) | <10 | G2/M phase arrest |

Antimicrobial Properties

Thiadiazole compounds have been reported to exhibit antimicrobial activity against a range of pathogens. The structural characteristics of these compounds allow them to disrupt bacterial cell walls or interfere with metabolic pathways, making them valuable in the development of new antibiotics .

Anticonvulsant and Neuroprotective Effects

Thiadiazole derivatives have shown promise in treating neurological disorders. Studies indicate that these compounds possess anticonvulsant properties, potentially acting through modulation of neurotransmitter systems or ion channels .

Anti-inflammatory and Antioxidant Activities

Research has demonstrated that thiadiazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. Additionally, their antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Synthetic Methods

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate involves several chemical reactions including the condensation of appropriate precursors under controlled conditions. The methodologies employed can influence the yield and purity of the final product.

Common Synthetic Routes

- Condensation Reactions : Utilizing carbon electrophiles with thiadiazole derivatives.

- Cyclization Processes : Formation of the thiadiazole ring through cyclization methods involving hydrazine derivatives.

Case Studies

Several case studies have documented the successful application of thiadiazole derivatives in drug discovery:

- Study on Anticancer Activity : A recent investigation synthesized multiple thiadiazole derivatives and assessed their cytotoxicity against various cancer cell lines. Derivatives were found to selectively inhibit cancer cell proliferation while sparing normal fibroblasts .

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of different thiadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for selected compounds .

作用機序

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring is known to interact with biological macromolecules, which can modulate their function and activity .

類似化合物との比較

Research Findings and Data Gaps

- Sulfonate Analog Data: The sulfonate derivative (CAS 341964-22-5) has a molecular weight of 352.82 g/mol and is listed as temporarily out of stock, with pricing tiers available for bulk orders . No safety data (e.g., LD50, ecotoxicity) is provided.

- Target Compound: No direct experimental data (e.g., crystallographic studies, bioactivity) is available in the provided evidence. Computational modeling or extrapolation from analogs is necessary to predict properties.

生物活性

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate is a compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features:

- Thiadiazole Ring : A five-membered heterocyclic compound that enhances biological activity.

- Chlorobenzenecarboxylate Moiety : Known for its role in enhancing the lipophilicity and overall bioactivity of the molecule.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of halogen substituents, such as chlorine in this compound, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate to Good |

In a study evaluating various thiadiazole derivatives, compounds similar to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate exhibited significant inhibition against Staphylococcus epidermidis and Micrococcus luteus, with MIC values ranging from 15.63 to 31.25 µg/mL depending on the substituents present on the phenyl ring .

Anticancer Activity

Research indicates that thiadiazole derivatives possess notable anticancer properties. For instance, compounds derived from 1,3,4-thiadiazole have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

The anticancer activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate is hypothesized to be linked to its ability to inhibit focal adhesion kinase (FAK), a target implicated in tumor progression .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Substituents on the thiadiazole ring and the phenyl groups can modulate their potency:

- Halogen Substituents : Enhance antibacterial activity.

- Amino Groups : Often improve anticancer efficacy by increasing interaction with biological targets.

Case Studies

- Antimicrobial Efficacy Study : A series of experiments demonstrated that introducing a chlorine atom at specific positions on the phenyl ring increased antibacterial activity against Bacillus subtilis and Staphylococcus aureus while maintaining low toxicity profiles .

- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines revealed that derivatives with additional functional groups exhibited enhanced cytotoxicity compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate, and what methodological considerations are critical for reproducibility?

- Methodology :

- Route 1 : Cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes in ethanol under reflux (4–6 hours), followed by solvent evaporation and purification .

- Route 2 : Use of 4-(1,2,3-thiadiazol-4-yl)aniline (CAS 121180-51-6) as a precursor, reacting with 4-chlorobenzoyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Key Considerations :

- Purity of starting materials (e.g., anhydrous solvents).

- Reaction monitoring via TLC or HPLC to avoid byproducts.

- Table : Comparison of synthesis routes:

| Route | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| 1 | 65–70 | >95% | Ethanol, AcOH |

| 2 | 75–80 | >98% | DCM, TEA |

Q. How is the structural characterization of this compound validated in crystallographic studies?

- Methodology :

- X-ray diffraction : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement). Symmetry operations and hydrogen bonding networks are critical for confirming the thiadiazole and ester linkages .

- Spectroscopic validation : IR (C=O stretch at ~1720 cm⁻¹), NMR (thiadiazole proton at δ 8.5–9.0 ppm), and HRMS (exact mass: 347.03 g/mol) .

Q. What biological activities have been reported for derivatives of this compound?

- Findings :

- Antifungal activity : Derivatives with 1,2,4-triazole substituents show MIC values of 2–8 µg/mL against Candida albicans .

- Metabolite detection : Identified as a biomarker in heat-stress studies using LC-MS/MS (AUC = 1 for specificity) .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for thiadiazole-containing compounds, and how are they resolved?

- Challenges :

- Disorder in the thiadiazole ring due to flexibility.

- Weak electron density for hydrogen atoms.

- Solutions :

- Use of restraints in SHELXL to stabilize geometry.

- High-resolution data (≤ 0.8 Å) and twin refinement for accurate anisotropic displacement parameters .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

- Case Study :

- 4-Chlorophenyl vs. 2,4-difluorophenyl : Replacement with electron-withdrawing groups enhances antifungal potency by 3–5× (MIC reduction from 8 to 2.5 µg/mL) .

- Methodology :

- DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity.

- Table : Substituent effects on activity:

| Substituent | LogP | MIC (µg/mL) |

|---|---|---|

| 4-Chlorophenyl | 3.2 | 8.0 |

| 2,4-Difluorophenyl | 2.8 | 2.5 |

Q. How can analytical methods optimize detection and quantification of this compound in complex matrices?

- Methodology :

- LC-MS/MS : Use of ESI+ mode with MRM transitions (m/z 347 → 177 for quantification).

- Sample prep : Solid-phase extraction (C18 columns) to reduce matrix effects .

- Validation : Linearity (R² > 0.99) across 0.1–50 ng/mL range; LOD = 0.02 ng/mL .

Q. How are contradictory data in synthesis yields or bioactivity resolved?

- Case Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。